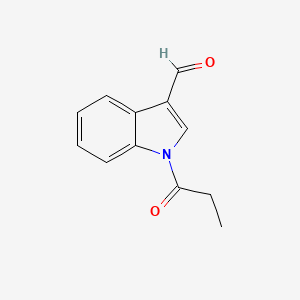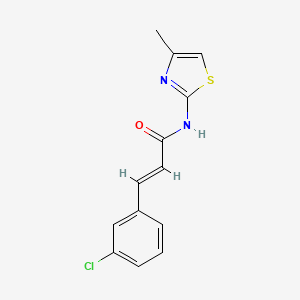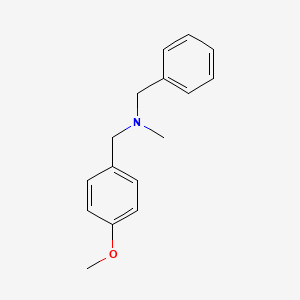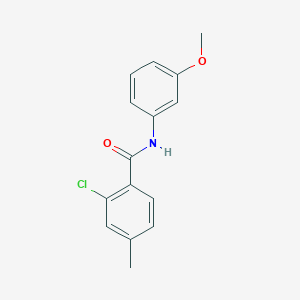![molecular formula C17H22N4O2 B5885321 2-ethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5885321.png)
2-ethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, commonly known as EPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications.
Mécanisme D'action
The mechanism of action of EPP is not fully understood. However, it has been proposed that EPP exerts its pharmacological effects by modulating the activity of various signaling pathways in the body. EPP has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is thought to improve cognitive function. EPP has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation, which is thought to contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
EPP has been shown to exhibit several biochemical and physiological effects. It has been shown to exhibit significant antioxidant activity, which is thought to contribute to its potential therapeutic effects in neurodegenerative diseases. EPP has also been shown to exhibit antitumor activity, which is thought to be mediated by its ability to induce apoptosis in cancer cells. Additionally, EPP has been shown to exhibit anti-inflammatory activity, which is thought to contribute to its potential therapeutic effects in various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
EPP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. EPP is also stable and can be stored for extended periods without significant degradation. However, EPP has some limitations for lab experiments. It is a relatively new compound, and its pharmacological effects are not fully understood. Additionally, EPP has not been extensively studied in clinical trials, and its safety profile is not well established.
Orientations Futures
There are several future directions for research on EPP. One potential area of research is the development of EPP-based therapeutics for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential area of research is the development of EPP-based anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of EPP and its potential pharmacological effects.
Méthodes De Synthèse
The synthesis of EPP involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with ethyl bromoacetate in the presence of potassium carbonate to yield 2-ethoxy-4-methoxyphenylacetic acid. The second step involves the conversion of 2-ethoxy-4-methoxyphenylacetic acid to 2-ethoxy-4-hydroxyphenylacetic acid through a series of reactions that involve the use of sodium hydroxide, hydrochloric acid, and sodium nitrite. The third step involves the reaction of 2-ethoxy-4-hydroxyphenylacetic acid with 4-(2-pyrimidinyl)-1-piperazinecarboxaldehyde in the presence of sodium cyanoborohydride to yield EPP.
Applications De Recherche Scientifique
EPP has been extensively studied for its potential pharmacological applications. It has been shown to exhibit significant antioxidant activity and has been proposed as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. EPP has also been shown to exhibit antitumor activity and has been proposed as a potential anticancer agent.
Propriétés
IUPAC Name |
2-ethoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-23-16-12-14(4-5-15(16)22)13-20-8-10-21(11-9-20)17-18-6-3-7-19-17/h3-7,12,22H,2,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAAONVCNWGILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=NC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5885243.png)

![N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885258.png)


![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5885275.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5885280.png)


![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)propanohydrazide](/img/structure/B5885309.png)
![2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5885315.png)


![2-[(2-bromo-4-chlorophenyl)amino]acetohydrazide](/img/structure/B5885339.png)